molecular formula C14H22O3Si B14374056 Silane, triethoxy[(1Z)-2-phenylethenyl]- CAS No. 90260-88-1

Silane, triethoxy[(1Z)-2-phenylethenyl]-

Cat. No.: B14374056
CAS No.: 90260-88-1
M. Wt: 266.41 g/mol
InChI Key: UUVZTKMMRCCGHN-SEYXRHQNSA-N
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Description

Silane, triethoxy[(1Z)-2-phenylethenyl]- is an organosilicon compound with the molecular formula C14H22O3Si. It is a clear, colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly valued for its ability to form strong bonds with both organic and inorganic materials, making it a versatile agent in surface modification and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethoxy[(1Z)-2-phenylethenyl]- typically involves the hydrosilylation of styrene with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include a temperature range of 50-100°C and a solvent like toluene or xylene to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Silane, triethoxy[(1Z)-2-phenylethenyl]- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of styrene and triethoxysilane into a reactor equipped with a platinum catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Silane, triethoxy[(1Z)-2-phenylethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Silane, triethoxy[(1Z)-2-phenylethenyl]- involves the hydrolysis of its ethoxy groups to form reactive silanols. These silanols can then condense to form siloxane bonds, which are responsible for the compound’s strong adhesion properties. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable covalent bonds .

Properties

CAS No.

90260-88-1

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

triethoxy-[(Z)-2-phenylethenyl]silane

InChI

InChI=1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12-

InChI Key

UUVZTKMMRCCGHN-SEYXRHQNSA-N

Isomeric SMILES

CCO[Si](/C=C\C1=CC=CC=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C=CC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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